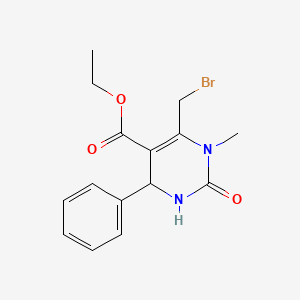

ethyl 6-(bromomethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(bromomethyl)-3-methyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O3/c1-3-21-14(19)12-11(9-16)18(2)15(20)17-13(12)10-7-5-4-6-8-10/h4-8,13H,3,9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPAHXHKKWCOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-(bromomethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C15H17BrN2O3

- Molecular Weight : 353.21 g/mol

The structure features a bromomethyl group, a phenyl group, and an ethyl ester group attached to a tetrahydropyrimidine core. The presence of these functional groups contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination : The precursor compound is treated with N-bromosuccinimide (NBS) under radical conditions.

- Reaction Conditions : The reaction is often conducted in solvents like carbon tetrachloride or chloroform and requires light to initiate the bromination process .

Biological Activity

This compound exhibits a range of biological activities:

Antiviral and Antibacterial Properties

Research indicates that compounds within the tetrahydropyrimidine class demonstrate significant antiviral and antibacterial effects. The structural similarity of this compound to known bioactive molecules suggests potential effectiveness against various pathogens .

The biological activity is primarily attributed to the compound's ability to interact with molecular targets through:

- Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles such as amines and thiols.

- Hydrogen Bonding : The carbonyl and ester groups facilitate hydrogen bonding with biological macromolecules, enhancing binding affinity .

Study on Anticancer Activity

A study involving related compounds from the tetrahydropyrimidine family showcased their potential as anticancer agents. These compounds were found to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction .

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds has revealed that modifications at the bromomethyl position can significantly alter biological activity. For instance, the introduction of different halogen substituents has been shown to enhance or diminish activity against specific targets .

Comparative Analysis

| Compound | Biological Activity | Key Features |

|---|---|---|

| Ethyl 6-(bromomethyl)-1-methyl | Antiviral, antibacterial | Bromomethyl group enhances reactivity |

| Ethyl 6-(chloromethyl)-1-methyl | Moderate antibacterial | Chlorine substituent less reactive |

| Ethyl 6-(iodomethyl)-1-methyl | Higher antibacterial | Iodine increases lipophilicity |

Scientific Research Applications

Chemistry

EBPT serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Nucleophilic Substitution Reactions : The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, facilitating the formation of diverse derivatives.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield oxo derivatives or reduction to form alcohol derivatives.

Biology

EBPT has garnered attention for its biological activities, making it a subject of interest in pharmacological research:

- Antimicrobial Activity : Compounds similar to EBPT have shown significant antimicrobial effects against various pathogens. The bromomethyl substituent may enhance lipophilicity, improving membrane penetration and efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. Case Study 1 : A study demonstrated that tetrahydropyrimidine derivatives with bromomethyl groups exhibited enhanced antibacterial activity, suggesting EBPT's potential as a lead compound for antibiotic development.

- Anticancer Properties : In vitro studies indicate that EBPT can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress. The phenyl group may interact with cellular targets integral to cancer progression. Case Study 2 : Research into the cytotoxic effects of EBPT revealed that it induces apoptosis at micromolar concentrations, linked to increased levels of reactive oxygen species (ROS) in treated cancer cells.

Data Summary

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | High | Membrane disruption |

| Anticancer | Moderate | Induction of apoptosis |

| Anti-inflammatory | Moderate | Enzyme inhibition |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

Crystallographic studies highlight the impact of substituents on molecular conformation:

- Dihedral Angles : In ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-tetrahydropyrimidine-5-carboxylate, the dihedral angle between the pyrimidine ring and the 4-chlorophenyl group is 87.08° , whereas methyl-substituted analogs (e.g., ethyl 6-methyl-4-(3,4,5-trimethoxyphenyl)-2-oxo-tetrahydropyrimidine-5-carboxylate) exhibit a smaller angle (75.25° ) due to reduced steric hindrance .

- Bromine vs. Chlorine : The larger atomic radius of bromine may subtly distort crystal packing compared to chlorine, though direct structural data for the bromomethyl derivative is lacking in the evidence.

Pharmacological Potential vs. Functionalized Analogs

- Styryl-Substituted Derivatives (e.g., ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-tetrahydropyrimidine-5-carboxylate): Extended conjugation improves UV absorption and fluorescence properties, relevant for optical applications .

Q & A

Q. What are the common synthetic routes for preparing ethyl 6-(bromomethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is synthesized via modifications of the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives. For bromomethyl substitution, post-synthetic alkylation is typically employed. For example, bromination of a pre-synthesized dihydropyrimidine scaffold (e.g., using NBS or HBr/AcOH) introduces the bromomethyl group at the C6 position. Reaction optimization often involves catalysts like tungstate-substituted heteropoly acids (e.g., PMo7W5/kaolin) to improve yields and regioselectivity .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of ethanol/ethyl acetate solutions. Data collection at 100 K using Mo/Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (for small molecules) or SHELXTL (for macromolecular interfaces) resolves bond lengths, angles, and torsional parameters. Disorder in flexible groups (e.g., ethyl esters) is modeled with occupancy refinement. ORTEP-3 or Mercury software visualizes the 3D structure and hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction mechanisms involving the bromomethyl group be analyzed to design novel heterocycles?

The bromomethyl group acts as a versatile electrophile in SN2 reactions. For example, nucleophilic substitution with thiols, amines, or cyanide ions generates thioethers, amines, or nitriles, respectively. Mechanistic studies involve:

- Kinetic monitoring : TLC or HPLC tracks intermediate formation.

- Isotopic labeling : 13C/2H isotopes in the bromomethyl group trace regioselectivity in alkylation steps.

- DFT calculations : Gaussian or ORCA software predicts transition states and activation energies for competing pathways (e.g., allylic vs. vinylic substitution) .

Q. What strategies resolve contradictions in crystallographic data, such as disorder or pseudosymmetry?

- Disorder modeling : Split occupancy refinement in SHELXL accounts for alternative conformations (e.g., disordered ethyl groups). Constraints (e.g., SIMU/DELU) stabilize refinement.

- Pseudosymmetry analysis : PLATON checks for missed symmetry elements.

- Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) identifies robust motifs (e.g., R22(8) rings) that stabilize crystal packing despite disorder .

Q. How is the compound’s biological activity evaluated, and how are SAR studies designed?

- In vitro assays : Antitubercular activity is tested against M. tuberculosis H37Rv (MIC values via microdilution). Cytotoxicity is assessed using mammalian cell lines (e.g., HEK-293).

- SAR strategies : Systematic substitution at C4 (aryl groups), C6 (bromomethyl vs. methyl), and C2 (oxo vs. thioxo) identifies pharmacophores. Docking studies (AutoDock Vina) map interactions with targets like mycobacterial enzymes .

Methodological Considerations

Q. How are solvent and catalyst choices optimized for large-scale synthesis?

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification. Methanol/ethanol balances yield and ease of isolation.

- Catalyst recycling : Heterogeneous catalysts (e.g., PMo7W5/kaolin) are recovered via centrifugation and reused for 3–5 cycles without significant activity loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.